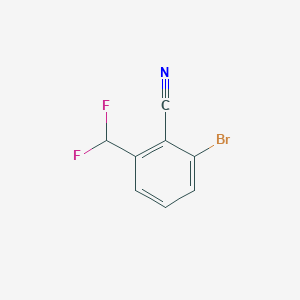

2-Bromo-6-(difluoromethyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

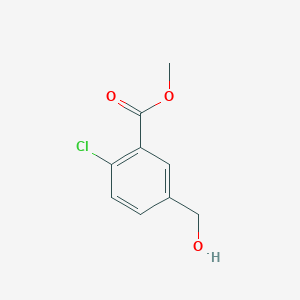

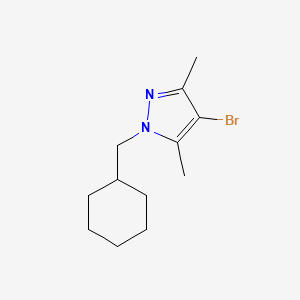

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルは、分子式C8H4BrF2Nを持つ有機化合物です。これは、ベンゼン環の2位に臭素原子、6位にジフルオロメチル基が置換されたベンゾニトリルの誘導体です。

2. 製法

合成経路と反応条件

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルの合成は、一般的に以下の手順が含まれます。

出発物質: 合成は、適切なベンゾニトリル誘導体から始まります。

ジフルオロメチル化: ジフルオロメチル基は、ジフルオロメチルヨージド (CF2HI) やジフルオロメチルスルホン (CF2HSO2Ph) などのジフルオロメチル化剤を適切な条件下で使用して導入できます。

工業的生産方法

工業的な設定では、2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルの生産には、高収率と高純度を確保するために、連続フロープロセスが用いられる場合があります。自動反応器と温度、圧力、試薬濃度などの反応パラメータの精密な制御により、合成を最適化することができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)benzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

化学反応の分析

反応の種類

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。

還元反応: ニトリル基は、水素化リチウムアルミニウム (LiAlH4) や触媒的ハイドロジェネーションなどの還元剤を用いてアミンに還元できます。

酸化反応: ジフルオロメチル基は、過マンガン酸カリウム (KMnO4) などの強力な酸化剤を用いてカルボン酸に酸化できます。

一般的な試薬と条件

置換: 塩基 (例: 水酸化ナトリウム、NaOH) または触媒 (例: パラジウム、Pd) の存在下における求核剤 (例: アミン、チオール).

還元: 無水エーテル中における水素化リチウムアルミニウム (LiAlH4) またはパラジウム触媒を用いた触媒的ハイドロジェネーション.

酸化: 酸性または塩基性媒体中における過マンガン酸カリウム (KMnO4).

主な生成物

置換: 対応する置換ベンゾニトリル.

還元: 2-ブロモ-6-(ジフルオロメチル)ベンジルアミン.

酸化: 2-ブロモ-6-(ジフルオロメチル)安息香酸.

科学的研究の応用

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルは、科学研究においていくつかの応用があります。

化学: これは、より複雑な有機分子の合成における構成ブロックとして使用されます。そのユニークな置換基は、新しい材料と触媒の開発において貴重です。

生物学: この化合物は、生物学的分子と安定な複合体を形成する能力により、酵素阻害とタンパク質リガンド相互作用の研究に使用できます。

産業: この化合物は、農薬、染料、および特殊化学品の生産に使用されます。

作用機序

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素または受容体と相互作用して、その活性を阻害したり、その機能を変更したりすることがあります。臭素とジフルオロメチル基は、化合物の結合親和性と分子標的に対する特異性を高める可能性があり、生物学的経路のより効果的な阻害または調節につながります。

類似化合物との比較

類似化合物

2-ブロモ-6-フルオロベンゾニトリル: ジフルオロメチル基の代わりにフッ素原子を持つ類似の構造。

2-ブロモ-6-(トリフルオロメチル)ベンゾニトリル: ジフルオロメチル基の代わりにトリフルオロメチル基を含んでいます。

2-ブロモ-6-(メトキシ)ベンゾニトリル: ジフルオロメチル基の代わりにメトキシ基を含んでいます。

独自性

2-ブロモ-6-(ジフルオロメチル)ベンゾニトリルは、ジフルオロメチル基の存在により、独特の電子特性と立体特性を付与しているため、ユニークです。これは、生物学的または化学的標的との特定の相互作用が必要とされる用途において特に有用です。ジフルオロメチル基は、化合物の安定性、親油性、水素結合形成能力を高める可能性があり、さまざまな研究分野や産業において貴重なツールとなります。

特性

IUPAC Name |

2-bromo-6-(difluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQONHCXAPJCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271906 |

Source

|

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261775-76-1 |

Source

|

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)

![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)

![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)